Methyl 2-(3-fluoro-4-nitrophenoxy)acetate
Overview
Description
Methyl 2-(3-fluoro-4-nitrophenoxy)acetate is an organic compound with the molecular formula C9H8FNO5 It is characterized by the presence of a fluoro and nitro group attached to a phenoxy ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-4-nitrophenoxy)acetate typically involves the reaction of 3-fluoro-4-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-fluoro-4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Reduction: Formation of 2-(3-fluoro-4-aminophenoxy)acetate.
Hydrolysis: Formation of 3-fluoro-4-nitrophenol and acetic acid.
Scientific Research Applications
Methyl 2-(3-fluoro-4-nitrophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential antitubercular agents.
Material Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-4-nitrophenoxy)acetate depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound has similar structural features and is studied for its antitubercular activity.
3-Fluoro-4-nitrophenol: A simpler analog that lacks the acetate group but shares the fluoro and nitro substituents.
Uniqueness: Methyl 2-(3-fluoro-4-nitrophenoxy)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-9(12)5-16-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHJOYZQVZRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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